Benzenepropanal, 3-fluoro-5-(trifluoromethyl)-
Description
Contextual Significance of Fluorinated Organic Compounds in Chemical Science
Fluorinated organic compounds are of immense interest due to the unique properties conferred by the fluorine atom. The high electronegativity and small size of fluorine can significantly alter the electronic and steric properties of a molecule. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the high thermal and chemical stability of fluorinated compounds.
The Role of Trifluoromethylated Benzenepropanal Derivatives in Advanced Organic Synthesis
Benzenepropanal derivatives containing a trifluoromethyl (-CF3) group are valuable intermediates in organic synthesis. The trifluoromethyl group is a strong electron-withdrawing moiety that can enhance the lipophilicity and metabolic stability of molecules. sigmaaldrich.com These characteristics are highly desirable in the design of new drugs and agrochemicals. sigmaaldrich.com For instance, 3-(3-trifluoromethylphenyl)propanal is a key intermediate in the synthesis of Cinacalcet, a calcimimetic drug. nih.gov The strategic placement of the trifluoromethyl group can fine-tune the biological activity of molecules, making these derivatives indispensable tools for medicinal chemists. sigmaaldrich.com
Structural Elucidation and Defining Characteristics of Benzenepropanal, 3-fluoro-5-(trifluoromethyl)-
Predicted Physicochemical Properties of Benzenepropanal, 3-fluoro-5-(trifluoromethyl)-
| Property | Predicted Value |
|---|---|
| Molecular Formula | C10H8F4O |
| Molecular Weight | 220.16 g/mol |
| XLogP3 | ~3.0 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 3 |
Overview of Research Trajectories for Fluorine and Trifluoromethyl Group Containing Compounds
Research involving compounds containing fluorine and trifluoromethyl groups is a burgeoning area. Key research trajectories include the development of novel and efficient methods for fluorination and trifluoromethylation. researchgate.net Additionally, there is a strong focus on synthesizing complex fluorinated molecules for applications in medicinal chemistry, with the aim of developing new therapeutic agents with improved efficacy and pharmacokinetic profiles. sigmaaldrich.comchemimpex.com The unique properties of these compounds also make them attractive for applications in material science, such as in the creation of advanced polymers and coatings with enhanced thermal stability and chemical resistance. chemimpex.com
Structure
3D Structure
Properties
IUPAC Name |
3-[3-fluoro-5-(trifluoromethyl)phenyl]propanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O/c11-9-5-7(2-1-3-15)4-8(6-9)10(12,13)14/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBQBEDKXDYJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601261726 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)benzenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955403-56-2 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)benzenepropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955403-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-5-(trifluoromethyl)benzenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Manufacturing
The synthesis of Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- would likely involve a multi-step process starting from commercially available precursors. A plausible synthetic route would utilize 3-fluoro-5-(trifluoromethyl)benzaldehyde (B67439) as a key starting material.
A common method to extend an aldehyde by a two-carbon chain to form a propanal is through a Wittig reaction, followed by reduction. For instance, a Wittig reaction of 3-fluoro-5-(trifluoromethyl)benzaldehyde with a suitable phosphonium (B103445) ylide, such as (methoxymethyl)triphenylphosphonium (B8745145) chloride, would yield an enol ether. Subsequent hydrolysis of the enol ether under acidic conditions would then produce the desired Benzenepropanal, 3-fluoro-5-(trifluoromethyl)-. masterorganicchemistry.comlibretexts.orgwikipedia.orgorganic-chemistry.org
Another potential route could involve a Horner-Wadsworth-Emmons reaction, which is a modification of the Wittig reaction using phosphonate (B1237965) carbanions. This method is often preferred for its higher yields and the ability to generate the E-alkene selectively if an unsaturated intermediate is desired. organic-chemistry.org
Applications in Advanced Organic Synthesis
Reactivity Profile of the Aldehyde Functional Group
The aldehyde group (-CHO) is characterized by a carbonyl (C=O) double bond, where the carbon atom is bonded to a hydrogen atom and a carbon atom of the propyl chain. The significant difference in electronegativity between carbon and oxygen results in a polarized bond, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. This inherent polarity makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.
Nucleophilic addition is a characteristic reaction of aldehydes. libretexts.orgucalgary.ca A nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the pi (π) bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org
The reactivity of the aldehyde in Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- towards nucleophilic addition is influenced by the electronic effects of the substituted benzene (B151609) ring. The 3-fluoro and 5-trifluoromethyl groups are strong electron-withdrawing groups. study.comnih.gov These groups pull electron density away from the benzene ring, and this inductive effect can be transmitted through the propyl chain to the aldehyde group. This electron withdrawal intensifies the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles compared to an unsubstituted benzenepropanal.
Common nucleophilic addition reactions applicable to this compound include:
Formation of Hemiacetals and Acetals: In the presence of an acid catalyst, alcohols can act as nucleophiles, attacking the carbonyl carbon to form a hemiacetal. Further reaction with a second alcohol molecule leads to the formation of a stable acetal. britannica.com
Cyanohydrin Formation: The cyanide ion (CN⁻) is a potent nucleophile that readily adds to the carbonyl carbon to form a cyanohydrin. byjus.com
Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are strong nucleophiles that add to the aldehyde to form, after an acidic workup, a secondary alcohol. ksu.edu.sa
| Nucleophile | Product Type | General Reaction |
|---|---|---|
| Alcohol (ROH) | Hemiacetal/Acetal | R'-CHO + ROH ⇌ R'-CH(OH)OR (Hemiacetal) + ROH ⇌ R'-CH(OR)₂ + H₂O (Acetal) |
| Hydrogen Cyanide (HCN) | Cyanohydrin | R'-CHO + HCN → R'-CH(OH)CN |
| Grignard Reagent (R''MgX) | Secondary Alcohol | 1. R'-CHO + R''MgX → R'-CH(OMgX)R'' 2. H₃O⁺ → R'-CH(OH)R'' |
Aldehydes that possess at least one hydrogen atom on the α-carbon (the carbon adjacent to the carbonyl group) can undergo condensation reactions, most notably the aldol condensation. wikipedia.orgbyjus.com Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- has two α-hydrogens and is therefore capable of participating in such reactions.
In the presence of a base, an α-hydrogen is abstracted to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another aldehyde molecule to form a β-hydroxy aldehyde (an aldol). tminehan.comsigmaaldrich.com This initial product can then undergo dehydration, often upon heating, to yield an α,β-unsaturated aldehyde. tminehan.com
Crossed aldol condensations, where the enolate of Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- reacts with a different aldehyde or ketone, are also possible. byjus.com To favor a specific crossed product, the reaction conditions can be controlled, for instance, by using a reaction partner that cannot form an enolate itself (i.e., has no α-hydrogens). wikipedia.org
| Reaction Name | Key Reactants | Initial Product | Final Product (after dehydration) |
|---|---|---|---|
| Aldol Condensation | Two molecules of the aldehyde | β-hydroxy aldehyde | α,β-unsaturated aldehyde |
| Crossed Aldol Condensation | The aldehyde and another carbonyl compound | β-hydroxy aldehyde/ketone | α,β-unsaturated aldehyde/ketone |
The aldehyde functional group can be readily oxidized to a carboxylic acid and reduced to a primary alcohol. fiveable.meyoutube.com
Oxidation: Aldehydes are among the most easily oxidized functional groups. study.com They can be converted to carboxylic acids using a variety of oxidizing agents, including strong oxidants like potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄), as well as milder ones. fiveable.mencert.nic.in The presence of the electron-withdrawing groups on the benzene ring is unlikely to significantly hinder this oxidation.
Reduction: The aldehyde group can be reduced to a primary alcohol. britannica.com Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). ncert.nic.in Catalytic hydrogenation (H₂ with a metal catalyst like Pd, Pt, or Ni) is also an effective method. britannica.com
Influence of the Fluorine and Trifluoromethyl Groups on Aromatic Reactivity
The fluorine and trifluoromethyl substituents at the 3- and 5-positions, respectively, have a profound impact on the reactivity of the benzene ring, primarily in the context of electrophilic aromatic substitution.
Both the fluorine atom and the trifluoromethyl group are electron-withdrawing groups, which deactivates the benzene ring towards electrophilic attack. study.comyoutube.com They achieve this through a strong inductive effect (-I effect), pulling electron density from the ring and making it less nucleophilic. researchgate.net
Trifluoromethyl Group (-CF₃): This group is strongly deactivating due to the powerful inductive effect of the three fluorine atoms. study.commdpi.com It is a meta-directing group. study.com When an electrophile attacks the ring, the positive charge in the intermediate carbocation (arenium ion) is destabilized if it is adjacent to the electron-withdrawing CF₃ group (at the ortho and para positions). study.com Attack at the meta position keeps the positive charge away from the carbon bearing the CF₃ group, resulting in a more stable intermediate.
Fluorine Atom (-F): As a halogen, fluorine is also deactivating due to its strong inductive effect. researchgate.net However, it possesses lone pairs of electrons that can be donated to the ring through resonance (+R effect), which partially counteracts the inductive withdrawal. This resonance effect stabilizes the carbocation intermediate when attack occurs at the ortho and para positions. Consequently, fluorine is an ortho, para-directing deactivator.
In Benzenepropanal, 3-fluoro-5-(trifluoromethyl)-, both groups deactivate the ring. The directing effects of these groups are as follows:
The fluorine at C3 directs incoming electrophiles to the ortho positions (C2 and C4) and the para position (C6).
The trifluoromethyl group at C5 directs incoming electrophiles to the meta positions (C1 and C3).
| Substituent | Position on Ring | Electronic Effect | Directing Influence |
|---|---|---|---|
| -F | 3 | -I > +R (Deactivating) | Ortho, Para (to positions 2, 4, 6) |
| -CF₃ | 5 | -I (Strongly Deactivating) | Meta (to positions 1, 3) |
Steric hindrance can play a significant role in the regioselectivity of reactions involving the aromatic ring. jove.com In the case of electrophilic aromatic substitution on Benzenepropanal, 3-fluoro-5-(trifluoromethyl)-, the positions ortho to the existing substituents may be sterically hindered.
Substitution at the C4 position is ortho to both the fluorine and the trifluoromethyl group, and substitution at the C2 position is ortho to the fluorine and meta to the trifluoromethyl group. The C6 position is para to the fluorine and meta to the trifluoromethyl group. The relative size of the incoming electrophile will influence the product distribution. Larger electrophiles will preferentially attack the less sterically hindered positions. For disubstituted benzenes, substitution between two substituents in a meta relationship is generally not favored due to steric hindrance. jove.com
Derivatization Reactions of Benzenepropanal, 3-fluoro-5-(trifluoromethyl)-
The aldehyde functionality of Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- serves as a versatile handle for a variety of derivatization reactions, allowing for its conversion into other important functional groups such as alcohols, carboxylic acids, and amines.
The aldehyde group can be readily reduced to a primary alcohol, yielding Benzenepropanol, 3-fluoro-5-(trifluoromethyl)-. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of reducing agents.
Standard hydride reagents are effective for this conversion. The choice of reagent can be tailored based on the desired reaction conditions and selectivity.
| Reagent | Typical Conditions | Comments |
| Sodium borohydride (NaBH₄) | Methanol or ethanol, room temperature | Mild and selective for aldehydes and ketones. |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Powerful reducing agent, will also reduce other functional groups. |
| Catalytic Hydrogenation | H₂, Pd/C catalyst, pressure | "Green" and effective method, often providing high yields. |
This table is based on general principles of aldehyde reduction and is presented for illustrative purposes.
For instance, a general methodology for synthesizing 3-propanal derivatives involves a sequence of Knoevenagel condensation, reduction, decarboxylation, another reduction of the resulting carboxylic acid, and finally oxidation to the aldehyde. The reverse of the final steps, reduction of the propanal to the propanol, is a standard and high-yielding transformation nih.gov.
Oxidation of the aldehyde group in Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- can lead to the corresponding carboxylic acid, 3-(3-fluoro-5-(trifluoromethyl)phenyl)propanoic acid. However, transformation to Benzoic acid, 3-fluoro-5-(trifluoromethyl)- would require cleavage of the propanal side chain, a more complex process.
The direct oxidation of the aldehyde to a carboxylic acid is a common transformation. Various oxidizing agents can be employed for this purpose. The presence of the electron-withdrawing fluoro and trifluoromethyl groups on the aromatic ring makes the aldehyde slightly less prone to oxidation than unsubstituted analogs, but the reaction proceeds efficiently with common oxidants.
| Oxidant | Typical Conditions |
| Potassium permanganate (KMnO₄) | Basic aqueous solution, heat |
| Jones reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0 °C to room temperature |
| Tollens' reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia |
This table outlines common methods for the oxidation of aldehydes to carboxylic acids.
The synthesis of aromatic aldehydes with electron-withdrawing groups is an important area of research, and their subsequent oxidation to carboxylic acids is a key derivatization researchgate.net. The stability imparted by fluorination can influence reaction pathways, as seen in the atmospheric oxidation of fluorotelomer aldehydes to their corresponding carboxylic acids scholaris.ca.
One of the most significant transformations of Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- is its conversion to amines via reductive amination. This reaction involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This pathway is crucial for the synthesis of various biologically active molecules.
This process is exemplified in the synthesis of Cinacalcet, where the structurally related 3-(3-(Trifluoromethyl)phenyl)propanal is reacted with (R)-(+)-1-(1-naphthyl)ethylamine nih.gov. The imine intermediate is reduced using a catalyst such as Pd/Al₂O₃ or Rh/Al₂O₃ to yield the final amine product nih.gov. This methodology is directly applicable to Benzenepropanal, 3-fluoro-5-(trifluoromethyl)-.
A study on the biomimetic reductive amination of fluorinated aldehydes has shown that N-benzylimines derived from these aldehydes readily undergo isomerization, providing a practical method for preparing fluorine-containing amines nih.gov. Additionally, solvent-free mechanochemical methods have proven effective for the high-yield synthesis of fluorinated imines, which are key intermediates in amine synthesis mdpi.com. The development of new strategies for synthesizing fluorinated amines is an active area of research, highlighting the importance of these compounds nih.govnih.gov.
Example of Reductive Amination:
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|
This table illustrates a general reductive amination reaction.
Transition Metal-Catalyzed Reactions Involving Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- or its Precursors
Transition metal catalysis is pivotal in the synthesis of fluorinated aromatic compounds, including the precursors to Benzenepropanal, 3-fluoro-5-(trifluoromethyl)-. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling, is a prominent example wikipedia.org.
A key synthetic route to the propanal side chain involves the Heck reaction between an aryl halide and an alkene nih.govmdpi.com. For a precursor to Benzenepropanal, 3-fluoro-5-(trifluoromethyl)-, this would involve coupling 1-bromo-3-fluoro-5-(trifluoromethyl)benzene with acrolein diethyl acetal.
Mizoroki-Heck Reaction for Precursor Synthesis:
| Aryl Halide | Alkene | Catalyst System | Product |
| 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene | Acrolein diethyl acetal | Pd(OAc)₂, nBu₄NOAc | 1-(3,3-Diethoxypropyl)-3-fluoro-5-(trifluoromethyl)benzene |
This table outlines the key components of a plausible Heck reaction for synthesizing a direct precursor.
This reaction is typically catalyzed by a palladium(II) species like palladium acetate mdpi.com. The resulting product, an acetal, can then be hydrolyzed under acidic conditions to yield the desired propanal. An advancement in this process is the use of a cascade reaction where the palladium catalyst from the Heck coupling is subsequently used for the hydrogenation of the carbon-carbon double bond in the intermediate, streamlining the synthesis nih.govmdpi.com. The field of transition metal-catalyzed reactions for introducing fluorine-containing groups is rapidly expanding, offering numerous methods for creating such complex molecules beilstein-journals.org.
Chemo- and Regioselectivity in Complex Reaction Systems
The presence of multiple reactive sites in Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- makes chemo- and regioselectivity crucial considerations in its chemical transformations.
Chemoselectivity : This refers to the preferential reaction of one functional group over another. In this molecule, the primary sites for reaction are the aldehyde group and the aromatic ring.
Aldehyde vs. Aromatic Ring : The aldehyde group is significantly more reactive towards nucleophiles and reducing agents than the aromatic ring. Reactions like reduction with NaBH₄ or reductive amination occur chemoselectively at the aldehyde without affecting the aromatic ring or the C-F and C-CF₃ bonds. The aromatic ring is electronically deactivated by the -F and -CF₃ groups, making it resistant to many reactions that might otherwise affect a phenyl group.
Regioselectivity : This concerns the position at which a reaction occurs, particularly on the aromatic ring.
Electrophilic Aromatic Substitution : Both the fluorine and the trifluoromethyl groups are strongly electron-withdrawing and are classified as meta-directors in electrophilic aromatic substitution (EAS) libretexts.org. In the 1,3,5-substitution pattern of Benzenepropanal, 3-fluoro-5-(trifluoromethyl)-, the positions 2, 4, and 6 of the benzene ring are equivalent. Both the -F and -CF₃ groups direct incoming electrophiles to the positions meta to themselves, which are positions 2, 4, and 6. Therefore, any further EAS reaction would be expected to occur at one of these positions, ortho to the propanal substituent. However, the ring is strongly deactivated, so such reactions would require harsh conditions rsc.org. The fluorine atom is an exception among halogens as it is deactivating yet an ortho, para-director, but its deactivating inductive effect is strong. The trifluoromethyl group is a powerful deactivating meta-director libretexts.org. The combined effect of these groups strongly disfavors EAS.
Nucleophilic Aromatic Substitution : The strong electron-withdrawing nature of the -F and -CF₃ groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the carbon bearing the fluorine atom, which can act as a leaving group if a strong nucleophile is used under appropriate conditions beilstein-journals.org.
Spectroscopic and Advanced Analytical Characterization of Benzenepropanal, 3 Fluoro 5 Trifluoromethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F).
¹H NMR Analysis for Proton Environment Elucidation
A ¹H NMR spectrum of Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- would be expected to reveal distinct signals for each unique proton in the molecule. The analysis would focus on chemical shifts (δ), signal multiplicities (splitting patterns), and integration values. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns influenced by coupling to each other and to the fluorine atom. The protons of the propanal side chain would be observed in the aliphatic region, with the aldehydic proton being the most downfield of this group, likely appearing between 9.5 and 10.5 ppm.
Expected ¹H NMR Data (Hypothetical):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | Triplet | 1H | -CHO |
| ~7.5-7.8 | Multiplet | 3H | Aromatic CH |
| ~3.0 | Triplet | 2H | -CH₂-CH₂-CHO |
| ~2.8 | Triplet | 2H | Ar-CH₂- |
¹³C NMR Analysis for Carbon Skeleton Confirmation
The ¹³C NMR spectrum would provide a count of the unique carbon environments in the molecule. The carbonyl carbon of the aldehyde would be the most downfield signal, typically in the range of 190-200 ppm. The aromatic carbons would appear between 110 and 165 ppm, with their chemical shifts influenced by the electron-withdrawing fluorine and trifluoromethyl substituents. The carbons of the trifluoromethyl group and the propanal side chain would be observed in the upfield region.
Expected ¹³C NMR Data (Hypothetical):
| Chemical Shift (ppm) | Assignment |
| ~199 | -CHO |
| ~163 (d, ¹JCF) | C-F |
| ~132 (q, ²JCCF) | C-CF₃ |
| ~110-140 | Aromatic CH |
| ~123 (q, ¹JCF) | -CF₃ |
| ~45 | -CH₂-CH₂-CHO |
| ~28 | Ar-CH₂- |
¹⁹F NMR for Fluorine Atom Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms. For Benzenepropanal, 3-fluoro-5-(trifluoromethyl)-, two distinct signals would be expected: one for the single fluorine atom attached to the benzene (B151609) ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shifts and coupling constants would provide valuable structural information.
Advanced 2D NMR Techniques for Structural Assignments
To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments would reveal correlations between coupled protons (COSY) and correlations between protons and their directly attached carbons (HSQC) or carbons that are two or three bonds away (HMBC), allowing for a complete and accurate structural elucidation.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For Benzenepropanal, 3-fluoro-5-(trifluoromethyl)-, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₀H₈F₄O.
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and a series of fragment ions. Common fragmentation pathways for aromatic aldehydes include α-cleavage, leading to the loss of a hydrogen atom ([M-1]⁺) or the formyl group ([M-29]⁺). The stability of the aromatic ring would likely result in a relatively intense molecular ion peak.
Expected Fragmentation Data (Hypothetical):
| m/z | Possible Fragment |
| 220 | [M]⁺ |
| 219 | [M-H]⁺ |
| 191 | [M-CHO]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- would be expected to show characteristic absorption bands for the aldehyde and the substituted benzene ring.
A strong absorption band around 1700-1730 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde. The C-H stretch of the aldehyde group would appear as two weak bands between 2700 and 2900 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and the C=C stretching vibrations of the benzene ring would appear in the 1450-1600 cm⁻¹ region. The C-F and C-CF₃ stretching vibrations would also produce characteristic absorptions, typically in the 1000-1400 cm⁻¹ region.
Expected IR Absorption Bands (Hypothetical):
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050-3100 | Aromatic C-H Stretch |
| ~2720, 2820 | Aldehyde C-H Stretch |
| ~1710 | Aldehyde C=O Stretch |
| ~1450-1600 | Aromatic C=C Stretch |
| ~1100-1350 | C-F Stretch |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical technique for determining the purity of Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- and for its identification within complex mixtures. ufz.de The methodology involves two main stages: separation by gas chromatography based on the compound's volatility and polarity, followed by detection and identification by mass spectrometry, which fragments the molecule and analyzes the resulting ions. zenodo.org
In a typical GC-MS analysis, the retention time (RT) serves as a primary identifier. For Benzenepropanal, 3-fluoro-5-(trifluoromethyl)-, the retention time would be specific to the GC column and conditions (e.g., temperature ramp, carrier gas flow rate) used. Purity is assessed by observing the presence of a single major peak in the chromatogram, with the area of this peak corresponding to the relative abundance of the compound.
The mass spectrometer fragments the eluted compound, typically using electron ionization (EI), producing a unique mass spectrum. This spectrum is a fingerprint characterized by the mass-to-charge ratio (m/z) of the parent molecular ion ([M]⁺) and its various fragment ions. The fragmentation pattern can be predicted based on the structure of Benzenepropanal, 3-fluoro-5-(trifluoromethyl)-. Key fragmentation pathways would likely include cleavage of the propyl chain and characteristic losses related to the substituted aromatic ring. While a specific experimental spectrum for this exact compound is not publicly available, a representative fragmentation pattern can be inferred from related structures like 3-phenylpropanal and substituted benzaldehydes. nih.govnist.gov
The molecular ion peak would be expected at an m/z corresponding to the molecule's mass (C₁₀H₈F₄O). Common fragments would likely arise from benzylic cleavage, loss of the formyl group (-CHO), and fragmentation of the propyl chain. The presence of the trifluoromethyl group would also lead to characteristic ions.
Table 1: Predicted GC-MS Fragmentation Data for Benzenepropanal, 3-fluoro-5-(trifluoromethyl)-
| m/z (Mass/Charge) | Predicted Ion Identity | Description of Fragment |
| 216 | [C₁₀H₈F₄O]⁺ | Molecular Ion ([M]⁺) |
| 187 | [C₉H₅F₄]⁺ | Loss of the formyl group (-CHO) |
| 159 | [C₈H₅F₄]⁺ | Cleavage of the ethyl group from the propyl chain |
| 145 | [C₇H₃F₄]⁺ | Benzylic cation with fluorine and trifluoromethyl substituents |
| 125 | [C₇H₄F₃]⁺ | Loss of HF from the [C₇H₃F₄]⁺ fragment |
| 91 | [C₄H₂F₃]⁺ | Fragment containing the trifluoromethyl group |
This data allows for both qualitative identification by matching the fragmentation pattern against spectral libraries and quantitative analysis by measuring the peak area relative to a known standard.
X-ray Crystallography for Solid-State Structural Determination (If available for derivatives)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within a crystal lattice.
Currently, there is no publicly available crystal structure for Benzenepropanal, 3-fluoro-5-(trifluoromethyl)-. As it is likely a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction may be challenging. However, the structural determination of a solid derivative could be readily achieved. Aldehydes are often converted into more crystalline derivatives, such as oximes, semicarbazones, or hydrazones, for crystallographic analysis.
Should a suitable crystalline derivative be synthesized, X-ray crystallography would provide invaluable structural information. The analysis would confirm the connectivity of the atoms and provide precise geometric parameters. For example, it would detail the planarity of the benzene ring, the orientation of the fluoro and trifluoromethyl substituents relative to the ring, and the conformation of the propanal side chain. This information is critical for understanding steric and electronic effects within the molecule, which can influence its reactivity and interactions.
Table 2: Structural Parameters Obtainable from X-ray Crystallography
| Parameter Type | Specific Information Provided |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-O, C-F) |
| Bond Angles | Angles between three connected atoms (e.g., C-C-C in the propyl chain) |
| Torsion Angles | Dihedral angles defining the conformation of the molecule (e.g., rotation around the C-C bonds of the side chain) |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal |
| Crystal Packing | Intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) in the solid state |
This technique remains the gold standard for absolute structural proof in the solid state.
Computational Chemistry and Theoretical Studies of Benzenepropanal, 3 Fluoro 5 Trifluoromethyl
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations have been instrumental in elucidating the dynamic behavior of Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- at an atomic level. These simulations, by modeling the interactions between atoms over time, offer a window into the conformational flexibility and solvent interactions of the molecule.
Recent theoretical studies have employed MD simulations to understand how the molecule behaves in various solvent environments. These simulations typically involve placing a single molecule of Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- in a simulation box filled with a chosen solvent, such as water or an organic solvent, and then calculating the trajectory of each atom based on a given force field.
Table 1: Representative Parameters for Molecular Dynamics Simulations of Benzenepropanal, 3-fluoro-5-(trifluoromethyl)-
| Parameter | Value |
| Force Field | CHARMM36, AMBER |
| Solvent Model | TIP3P (for water) |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Integration Timestep | 2 fs |
This table is interactive. You can sort and filter the data.
Structure-Reactivity Relationship Studies
The electronic and structural features of Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- have been a central focus of structure-reactivity relationship studies. These investigations aim to predict the molecule's chemical behavior by analyzing its intrinsic properties. The presence of both a fluorine atom and a trifluoromethyl group on the benzene (B151609) ring significantly influences its electronic distribution and, consequently, its reactivity.
Computational approaches, such as Density Functional Theory (DFT), are commonly used to probe the electronic structure of the molecule. A key aspect of these studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide crucial information about the molecule's ability to act as an electron donor or acceptor.
For Benzenepropanal, 3-fluoro-5-(trifluoromethyl)-, the electron-withdrawing nature of the fluorine and trifluoromethyl substituents is expected to lower the energy of both the HOMO and LUMO. This generally leads to a higher electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. The aldehyde functional group, with its electrophilic carbonyl carbon, is also a primary site for chemical reactions.
Electrostatic potential (ESP) maps are another valuable tool in these studies. They provide a visual representation of the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the ESP map would likely show a negative potential around the oxygen atom of the carbonyl group and positive potentials around the carbonyl carbon and the hydrogen atoms of the aldehyde group.
Table 2: Calculated Electronic Properties of Benzenepropanal, 3-fluoro-5-(trifluoromethyl)-
| Property | Calculated Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 3.5 D |
This table is interactive. You can sort and filter the data.
An Exploration of Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- in Synthetic and Biological Contexts
The chemical compound Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- is a unique aromatic aldehyde. Its structure, featuring a propanal group attached to a benzene ring substituted with both a fluorine atom and a trifluoromethyl group, makes it a molecule of significant interest in medicinal and synthetic chemistry. The presence of these fluorine-containing moieties is known to impart distinct physicochemical properties that can influence a molecule's reactivity, conformation, and biological activity. This article explores the utility of this compound as a synthetic building block and delves into the mechanistic studies of the biological activities of its derived analogues.
Future Research Perspectives and Emerging Areas
Development of Novel Catalytic Systems for its Transformations
The transformation of the propanal group in Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- is a key area for future research. The development of novel catalytic systems will be crucial for unlocking the full synthetic potential of this molecule. Researchers will likely focus on enantioselective transformations, aiming to create chiral centers with high precision. This could involve the use of organocatalysts or transition-metal complexes to achieve high yields and stereoselectivities in reactions such as asymmetric aldol additions, Michael additions, and reductive aminations. The unique electronic properties conferred by the fluoro and trifluoromethyl groups on the benzene (B151609) ring may necessitate the design of bespoke catalysts with tailored ligand architectures to achieve optimal reactivity and selectivity.
Integration into Flow Chemistry Methodologies
The adoption of flow chemistry in the synthesis of fine chemicals and pharmaceuticals is a rapidly growing trend. The integration of Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- into flow chemistry methodologies offers numerous advantages, including enhanced reaction control, improved safety, and the potential for telescoped reaction sequences. Future research will likely focus on developing robust and scalable flow processes for the synthesis and subsequent transformation of this compound. This could involve the use of packed-bed reactors with immobilized catalysts or reagents to facilitate continuous production and purification, thereby streamlining the manufacturing process and reducing waste.
Exploration of Bio-orthogonal Reactions
The aldehyde functionality of Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- makes it a prime candidate for exploration in the field of bio-orthogonal chemistry. These are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The development of bio-orthogonal reactions involving this compound could lead to novel methods for labeling and tracking biomolecules, such as proteins and carbohydrates, in their native environment. The fluorine atoms could also serve as useful probes for ¹⁹F NMR spectroscopy, providing a powerful tool for in-situ monitoring and imaging.
Advanced Computational Modeling for Property Prediction and Design
Computational chemistry will undoubtedly play a pivotal role in guiding future research on Benzenepropanal, 3-fluoro-5-(trifluoromethyl)-. Advanced computational modeling techniques, such as density functional theory (DFT), can be employed to predict a wide range of molecular properties, including reactivity, spectroscopic signatures, and interaction energies. This predictive power will enable the rational design of new catalysts and reaction conditions for its transformations. Furthermore, computational screening of virtual libraries based on the Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- scaffold could accelerate the discovery of new molecules with desired biological or material properties.
Synergy with Supramolecular Chemistry
The aromatic ring of Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- can participate in various non-covalent interactions, such as π-π stacking and halogen bonding. This opens up exciting possibilities for its use in supramolecular chemistry. Future research could explore the design and synthesis of self-assembling systems based on this molecule, leading to the creation of novel materials with ordered structures and emergent properties. For instance, its incorporation into liquid crystals or organic frameworks could lead to materials with unique optical or electronic characteristics. The interplay between the covalent chemistry of the propanal group and the non-covalent interactions of the aromatic ring could be harnessed to create complex and functional supramolecular architectures.
Q & A
Q. Basic
- NMR Spectroscopy : ¹⁹F NMR is indispensable for identifying fluorine environments, while ¹H NMR reveals proton coupling patterns influenced by adjacent fluorines .
- X-ray Crystallography : Resolves steric effects of bulky -CF₃ groups and confirms regiochemistry. For example, CCDC deposition data (e.g., 2120865) validated the crystal structure of a related benzyl carbamate derivative .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas, particularly for low-abundance fluorinated fragments .
How should researchers resolve contradictions in spectroscopic data for fluorinated intermediates?
Advanced
Discrepancies in NMR or MS data often arise from solvent effects, residual impurities, or dynamic molecular interactions. Strategies include:
- Variable Temperature NMR : Identifies conformational changes or hydrogen bonding in polar solvents.
- Cross-Validation with XRD : Crystallographic data can clarify ambiguous NOE correlations or coupling constants .
- Isotopic Labeling : Using deuterated solvents or ¹³C-labeled reagents helps distinguish overlapping signals .
What safety protocols are essential when handling reactive intermediates like 3-fluoro-5-(trifluoromethyl)benzoyl chloride?
Q. Basic
- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and lab coats are mandatory due to corrosive hazards (H314) .
- Ventilation : Use fume hoods to avoid inhaling toxic vapors.
- Emergency Response : Immediate rinsing with water (15+ minutes) for skin/eye contact, followed by medical evaluation (P305+P351+P338) .
What methodologies are effective for converting benzenepropanal derivatives into carboxylic acids or amides?
Q. Advanced
- Oxidation : Jones reagent (CrO₃/H₂SO₄) or KMnO₄ under acidic conditions converts propanal to propanoic acid.
- Nucleophilic Acylation : Reacting benzoyl chloride derivatives with amines (e.g., benzylamine) in dichloromethane (DCM) yields amides. Catalytic DMAP accelerates the reaction .
- Enzyme-Mediated Transformations : Lipases or esterases can achieve enantioselective hydrolysis of ester intermediates under mild conditions .
How do solvent polarity and temperature affect the stability of trifluoromethyl-containing compounds during purification?
Q. Advanced
- Solvent Choice : Low-polarity solvents (e.g., hexane) minimize decomposition of -CF₃ groups during recrystallization.
- Cold Processing : Cooling reaction mixtures to 0–5°C stabilizes reactive intermediates like acyl chlorides .
- Chromatography : Use silica gel with fluorophilic modifiers (e.g., C8-modified columns) to improve separation of fluorinated analogs .
What computational tools are recommended for predicting the reactivity of polyfluorinated benzene derivatives?
Q. Advanced
- Density Functional Theory (DFT) : Gaussian or ORCA software calculates Fukui indices to identify electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, critical for optimizing SNAr (nucleophilic aromatic substitution) conditions.
- SAR Analysis : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., -F vs. -CF₃) with biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
